molecular formula C14H8N2Na2O10S2 B039380 Acid Blue 45 CAS No. 2861-02-1

Acid Blue 45

Cat. No. B039380
CAS RN: 2861-02-1
M. Wt: 474.3 g/mol
InChI Key: WSALIDVQXCHFEG-UHFFFAOYSA-L
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Description

Acid Blue 45, also known as Alizarin Saphirol B, is a blue powder that is soluble in water and slightly soluble in ethanol . It is used in various applications including as a dye .


Molecular Structure Analysis

The molecular formula of Acid Blue 45 is C14H8N2Na2O10S2 . The structure of Acid Blue 45 can be represented as disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate .


Physical And Chemical Properties Analysis

Acid Blue 45 is a blue powder that is soluble in water and slightly soluble in ethanol . It is also soluble in fiber elements but insoluble in acetone, benzene, and carbon tetrachloride .

Scientific Research Applications

Adsorptive Removal from Aqueous Solutions

Acid Blue 45 is used in studies related to the removal of color from aqueous solutions . The dye responds favorably to adsorption onto preformed flocs of Ferric Sulphate, Manganese Sulphate, and Manganese Chloride . The maximum color removal of Ferric Sulphate, Manganese Sulphate, and Manganese Chloride flocs was 90%, 85%, and 65% respectively .

Environmental Cleanup

The dye is used in research related to environmental cleanup . Global industrialization has resulted in the release of large amounts of potentially toxic, mutagenic, and xenobiotic compounds into the biosphere . Acid Blue 45 is used in studies to develop methods for the removal of these hazardous contaminants .

Textile Industry Wastewater Treatment

Acid Blue 45 is used in studies related to the treatment of wastewater from the textile industry . The textile industries use synthetic dyes and discharge millions of liters of untreated effluent containing harmful dye wash into receiving water bodies . Acid Blue 45 is used in research to develop effective treatment processes for this wastewater .

Photocatalytic Decomposition

Acid Blue 45 is used in studies related to the photocatalytic decomposition of dyes . The photocatalytic degradation process plays a vital role in addressing the global challenge of pollution by offering an environmentally friendly, versatile, and efficient method for removing contaminants from water .

Synthesis of Nanoparticles

Acid Blue 45 is used in research related to the synthesis of nanoparticles . In one study, MgAl2O4 nanoparticles were utilized for effective photocatalytic breakdown of Acid Blue 25 dye . The maximum photocatalytic breakdown of the dye, reaching 99.86%, was achieved within 35 min at pH 3 .

Reusability Studies

Acid Blue 45 is used in studies related to the reusability of photocatalysts . The results demonstrated consistent breakdown efficiency of the dye even after four cycles, validating the efficacy and reusability of the developed MgAl2O4 nanoparticles .

Safety and Hazards

When handling Acid Blue 45, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Research on the bacterial degradation of anthraquinone dyes such as Acid Blue 45 has been conducted. A purified Anabaena peroxidase was found to efficiently decolorize anthraquinone dyes including Acid Blue 45 . This suggests potential future directions in the bioremediation of dyes.

Relevant Papers

Relevant papers related to Acid Blue 45 include a study on the electrolytic coloring of anodized aluminium from acidic tin(n) sulphate solutions in the presence of the dye Alizarin Saphirol B (CI Acid Blue 45) . Another paper discusses the use of Acid Blue 45 in the treatment of methemoglobinemia .

Mechanism of Action

Target of Action

Acid Blue 45 is primarily used as a fluorescent dye . Its primary targets are the materials it is intended to dye The dye binds to these materials, resulting in a change in their color.

Mode of Action

The mode of action of Acid Blue 45 involves the interaction of the dye with its targets, leading to a change in their color . The dye molecules attach to the target material, often through ionic or covalent bonds, and impart their color to the material. The exact nature of these interactions and the resulting changes can vary widely and are influenced by factors such as the chemical composition of the target material and the specific conditions under which the dyeing process is carried out.

Biochemical Pathways

As a dye, Acid Blue 45 does not directly participate in biochemical pathways within living organisms. Its primary function is to impart color to materials. When used in biological research, the dye can be used to highlight specific structures or substances, aiding in their visualization and study .

Result of Action

The primary result of the action of Acid Blue 45 is the color change it imparts to the materials it dyes . This can aid in the visualization of these materials, particularly in research settings. The specific molecular and cellular effects of the dye can vary depending on the nature of the material being dyed and the conditions under which the dyeing process is carried out.

Action Environment

The action, efficacy, and stability of Acid Blue 45 can be influenced by various environmental factors. These can include the temperature and pH of the dyeing solution, the presence of other chemicals, and the nature of the material being dyed . Optimizing these and other factors can help to ensure the effective and stable binding of the dye to its targets.

properties

IUPAC Name

disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2.2Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALIDVQXCHFEG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128-86-9 (Parent)
Record name C.I. 63010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90889462
Record name C.I. Acid Blue 45
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Blue 45

CAS RN

2861-02-1
Record name C.I. 63010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 45
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 45
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5526NL81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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